N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide
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Overview
Description
N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide is a chemical compound with the molecular formula C5H5BrN2OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide typically involves the bromination of 5-methylthiazole followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formic acid or formamide for the formylation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The formamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include N-(4-substituted-5-methyl-1,3-thiazol-2-yl)formamides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)amines.
Scientific Research Applications
N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Agriculture: It is used in the development of agrochemicals such as fungicides and herbicides.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-5-methyl-1,3-thiazol-2-yl)formamide
- N-(4-Fluoro-5-methyl-1,3-thiazol-2-yl)formamide
- N-(4-Iodo-5-methyl-1,3-thiazol-2-yl)formamide
Uniqueness
N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
N-(4-bromo-5-methyl-1,3-thiazol-2-yl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-3-4(6)8-5(10-3)7-2-9/h2H,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQWINLDLOLTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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